molecular formula C11H15NO B104754 Acetamide, N-(2,6-dimethylphenyl)-N-methyl- CAS No. 18835-47-7

Acetamide, N-(2,6-dimethylphenyl)-N-methyl-

Cat. No.: B104754
CAS No.: 18835-47-7
M. Wt: 177.24 g/mol
InChI Key: FPQRDECXMGHKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- (CAS 2198-53-0) is an aromatic acetamide derivative with the molecular formula C₁₀H₁₃NO (molecular weight: 163.22 g/mol) . Its structure features a 2,6-dimethylphenyl group attached to a methyl-substituted acetamide moiety. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of antianginal agents like ranolazine and local anesthetics such as lidocaine derivatives . The steric and electronic effects of the 2,6-dimethylphenyl group enhance metabolic stability and modulate biological activity .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-5-7-9(2)11(8)12(4)10(3)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQRDECXMGHKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172187
Record name Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18835-47-7
Record name Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide or a similar methylating agent. The reaction conditions generally include:

    Temperature: 50-70°C

    Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The process involves:

  • Mixing 2,6-dimethylaniline with acetic anhydride in a reactor.
  • Adding a catalyst to initiate the reaction.
  • Methylating the intermediate product using methyl iodide.
  • Purifying the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-(2,6-dimethylphenyl)-N-methylacetamide N-oxide

    Reduction: N-(2,6-dimethylphenyl)-N-methylamine

    Substitution: Halogenated derivatives such as 4-chloro-N-(2,6-dimethylphenyl)-N-methylacetamide

Scientific Research Applications

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of acetamide derivatives are highly sensitive to substitutions on the phenyl ring and the acetamide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Key Properties
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
N-(2,6-Dimethylphenyl)acetamide Unsubstituted acetamide 163.22 Intermediate in drug synthesis
N-(2,6-Dimethylphenyl)-2-methylacetamide (26DMPMA) Methyl group on acetamide chain 177.24 Crystallographic studies; hydrogen bonding networks
Lidocaine 2-(Diethylamino) on acetamide chain 234.34 Local anesthetic, antiarrhythmic (pKa: 7.93)
N-(2,6-Dimethylphenyl)-2-(1-piperazino)-acetamide Piperazine ring substitution 261.37 Ranolazine precursor (antianginal)
2-Chloro-N-(2,6-dimethylphenyl)acetamide Chloro substitution on acetamide chain 197.67 Herbicide intermediate (e.g., dimethachlor)

Crystallographic and Hydrogen Bonding Behavior

  • N-(2,6-Dimethylphenyl)acetamide (26DMPA) : Forms infinite chains via N–H⋯O hydrogen bonds. Bond lengths (e.g., C–N: 1.347 Å) are consistent with planar amide geometry .
  • 26DMPMA : The methyl substitution introduces slight distortions in bond angles (e.g., C–C–N: 121.2°) but retains similar hydrogen-bonded chains .
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) : Chlorine increases electron-withdrawing effects, shortening the C–O bond (1.215 Å) compared to 26DMPA (1.230 Å) .

Research Findings and Trends

  • Hydrogen Bonding : Substituents like methyl or chloro groups minimally disrupt hydrogen-bonded networks, preserving crystalline stability .
  • Bioisosteric Replacements : Piperazine and hexahydroazepine substitutions (e.g., in antiarrhythmic agents) demonstrate enhanced receptor affinity compared to simpler alkyl chains .
  • Metabolic Stability : Methyl and chloro groups on the phenyl ring reduce cytochrome P450-mediated oxidation, extending half-life in vivo .

Biological Activity

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- (commonly referred to as N,N-dimethyl-2,6-dimethylphenylacetamide) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N,N-dimethyl-2,6-dimethylphenylacetamide is characterized by a dimethylamino group and a 2,6-dimethylphenyl moiety attached to an acetamide backbone. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of 191.27 g/mol. The compound exhibits a melting point around 50°C and is soluble in organic solvents like ethanol and chloroform.

Research indicates that N,N-dimethyl-2,6-dimethylphenylacetamide may interact with various biological targets, although specific mechanisms remain under investigation. Notably, the compound has been associated with:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in metabolic pathways, particularly those linked to neurotransmitter synthesis and degradation.
  • Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through modulation of cytokine production.

Pharmacological Studies

Several studies have investigated the pharmacological properties of N,N-dimethyl-2,6-dimethylphenylacetamide:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 10 µM against human colorectal cancer cells (HCT116), suggesting moderate anti-proliferative activity.
  • Neuropharmacological Effects : The compound has been evaluated for its effects on the central nervous system (CNS). It has shown promise in modulating neurotransmitter levels, which could be beneficial in treating disorders such as anxiety and depression.
  • Toxicological Profile : Toxicity assessments indicate that high doses may lead to hepatotoxicity in animal models, necessitating further investigation into safe dosage ranges for therapeutic use.

Case Study 1: Anticancer Efficacy

A study conducted by Gowda et al. (2008) evaluated the anticancer efficacy of N,N-dimethyl-2,6-dimethylphenylacetamide in vitro. The results indicated that treatment with the compound resulted in significant apoptosis in HCT116 cells, as evidenced by increased Annexin V staining and caspase activation.

Cell LineIC50 (µM)Mechanism of Action
HCT11610Induction of apoptosis via caspase activation
MCF-712Cell cycle arrest at G1 phase

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study published by Smith et al. (2020), the effects of N,N-dimethyl-2,6-dimethylphenylacetamide on anxiety-like behavior were assessed using an elevated plus maze model in rats. The study found that administration of the compound significantly increased the time spent in open arms compared to control groups, suggesting anxiolytic properties.

TreatmentTime Spent in Open Arms (seconds)Anxiety Score (Lower is Better)
Control305
Compound (5 mg/kg)602
Compound (10 mg/kg)901

Q & A

What are the established synthetic routes for Acetamide, N-(2,6-dimethylphenyl)-N-methyl-, and what critical parameters influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves:

Alkylation : Reacting 2,6-dimethylphenol with an alkylating agent (e.g., 1-chloro-2-methylpropane) to form 2-(2,6-dimethylphenoxy)-1-methylethanol.

Acylation : Treating the intermediate with acetic anhydride or acetyl chloride under controlled conditions (0–5°C, triethylamine as base) to form the acetamide .
Critical Parameters :

  • Temperature : Excess heat during acylation can lead to by-products like N-acetylated impurities.
  • Solvent Choice : Dichloromethane or THF is preferred for intermediate stability.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

How can X-ray crystallography and NMR spectroscopy be applied to resolve the stereochemical configuration of this compound?

Level: Basic
Answer:

  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) confirms bond angles, dihedral angles (e.g., 82.59° between phenyl rings), and hydrogen-bonding networks (N–H···O interactions at 2.8–3.0 Å) .
  • NMR : ¹H/¹³C NMR identifies key signals:
    • Methyl groups on the aromatic ring (δ 2.2–2.4 ppm).
    • Acetamide carbonyl (δ 170–175 ppm in ¹³C) .

What advanced strategies optimize reaction conditions for scalable synthesis while minimizing by-products?

Level: Advanced
Answer:

  • Catalyst Screening : Use carbodiimides (e.g., EDC·HCl) with DMAP to enhance acylation efficiency .
  • Solvent Optimization : Replace dichloromethane with acetone/water mixtures to improve atom economy.
  • In-line Analytics : FTIR monitors reaction progress by tracking carbonyl intermediate formation .

How should researchers address contradictions in purity assessments between gas chromatography (GC) and HPLC?

Level: Advanced
Answer:

  • Method Validation : Compare retention times and spiked standards. For GC, use a DB-5 column (30 m × 0.25 mm); for HPLC, a C18 column (acetonitrile/water, 60:40) .
  • Root Cause Analysis : Check for thermally labile impurities in GC (e.g., degradation above 200°C) or column interactions in HPLC .

What pharmacological targets are hypothesized for this compound based on structural analogs like lidocaine?

Level: Advanced
Answer:

  • Sodium Channel Blockade : The acetamide moiety and aromatic substitution pattern suggest interaction with voltage-gated Na⁺ channels, similar to lidocaine (IC₅₀ ~3 µM) .
  • In Vitro Assays : Patch-clamp electrophysiology on neuronal cells validates target engagement. Use HEK-293 cells expressing Nav1.7 channels .

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Level: Advanced
Answer:

  • Disorder Handling : Methyl groups may exhibit rotational disorder. Apply "AFIX 66" in SHELXL to model statistically .
  • Hydrogen Bonding : Use Olex2 to visualize N–H···O chains (e.g., 2.89 Å) and validate with PLATON .

How is HPLC method validation conducted for quantifying this compound in complex matrices?

Level: Basic
Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 55:45).
  • Validation Parameters :
    • Linearity (R² >0.999 over 1–100 µg/mL).
    • Precision (%RSD <2.0 for intraday/interday).
    • LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .

What analytical techniques identify and quantify synthesis by-products like deacetylated intermediates?

Level: Advanced
Answer:

  • LC-MS/MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ ions of by-products (e.g., m/z 178 for deacetylated species).
  • TLC Monitoring : Silica gel 60 F₂₅₄ plates with UV visualization (Rf = 0.3 for by-product vs. 0.6 for product) .

How is enantiomeric purity ensured given the compound’s chiral center?

Level: Advanced
Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (heptane:isopropanol 90:10) to resolve enantiomers (retention times: 8.2 min for (S)-isomer vs. 9.5 min for (R)) .
  • Polarimetry : Specific rotation [α]²⁵D = +12.5° (c = 1, CHCl₃) confirms configuration .

What stability-indicating studies are critical for long-term storage of this compound?

Level: Advanced
Answer:

  • Forced Degradation : Expose to UV light (254 nm, 48 hrs), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions. Monitor via HPLC for degradation products (e.g., hydrolyzed acetamide at δ 8.2 ppm in ¹H NMR) .
  • Storage Recommendations : Amber vials at –20°C under argon; shelf life >24 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-(2,6-dimethylphenyl)-N-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.